molecular formula C10H14N2O2 B13521158 4-(Piperazin-1-yl)benzene-1,3-diol

4-(Piperazin-1-yl)benzene-1,3-diol

Cat. No.: B13521158
M. Wt: 194.23 g/mol
InChI Key: CPOKBZVCRKQLIQ-UHFFFAOYSA-N
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Description

4-(Piperazin-1-yl)benzene-1,3-diol is an organic compound that belongs to the class of n-arylpiperazines These compounds contain a piperazine ring where the nitrogen atom carries an aryl group The chemical formula for this compound is C10H14N2O2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperazin-1-yl)benzene-1,3-diol typically involves the reaction of piperazine with a suitable benzene derivative. One common method is the nucleophilic substitution reaction where piperazine reacts with 1,3-dihydroxybenzene under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the substitution process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Piperazin-1-yl)benzene-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

4-(Piperazin-1-yl)benzene-1,3-diol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of 4-(Piperazin-1-yl)benzene-1,3-diol involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, altering their activity. The piperazine ring allows for strong binding interactions, while the hydroxyl groups can participate in hydrogen bonding, enhancing the compound’s affinity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6-(4-piperazin-1-yl-1H-pyrazol-5-yl)benzene-1,3-diol
  • 4-(4-Fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone

Uniqueness

4-(Piperazin-1-yl)benzene-1,3-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

4-piperazin-1-ylbenzene-1,3-diol

InChI

InChI=1S/C10H14N2O2/c13-8-1-2-9(10(14)7-8)12-5-3-11-4-6-12/h1-2,7,11,13-14H,3-6H2

InChI Key

CPOKBZVCRKQLIQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2)O)O

Origin of Product

United States

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